![molecular formula C9H13N3O6 B3061043 Cytosine, 3-oxide CAS No. 3310-47-2](/img/structure/B3061043.png)
Cytosine, 3-oxide
Overview
Description
Cytosine is one of the four nucleobases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA). It is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2) . The nucleoside of cytosine is cytidine .
Molecular Structure Analysis
The molecular weight of cytosine is 111.10 g/mol . It has a chemical formula of C4H5N3O .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance are determined by measuring one or more of the analyte’s chemical or physical properties .
Scientific Research Applications
Biocompatibility and Cytotoxicity Assessment
Research has explored the cytotoxicity and biocompatibility of nanoparticles, like iron oxide, in the context of their biomedical applications. These applications include in vitro labeling of stem or therapeutic cells for tracking upon transplantation. Cytosine, 3-oxide's role in this context would be crucial in ensuring the safety and effectiveness of such nanoparticles in biomedical research and applications (Soenen & de Cuyper, 2009).
DNA Interactions and Nanomaterials
Studies have shown that poly-cytosine DNA, which includes this compound, exhibits high affinity for various nanomaterials. This characteristic is essential for DNA-directed assembly, sensing, and drug delivery using nanomaterials. The interaction of poly-cytosine DNA with these materials offers insights into DNA biointerfaces and functionalization of nanomaterials with non-modified DNA (Lu et al., 2017).
DNA Sequence Splitting
This compound demonstrates unique characteristics that enable selective splitting of DNA sequences at cytosine units. This property is significant for DNA manipulation and analysis, especially in genetic research and molecular biology (Seidel, 1967).
Synthesis of Advanced Materials
Cytosine has been used in the novel synthesis of nanosized rare earth metal oxides and oxycarbonates via microwave irradiation. Cytosine acts as a multifunctional agent in this process, indicating its potential in the field of material science for creating advanced materials (Verma, Amritphale, & Das, 2017).
DNA Damage and Repair
Research on DNA damage and repair mechanisms has explored the role of cytosine and its derivatives. Understanding these mechanisms is vital for insights into cellular responses to DNA damage, which has implications in cancer research and treatment (Plná, Nilsson, Koskinen, & Segerbäck, 1999).
Biosensing Applications
This compound's interactions with other molecules have been utilized in developing biosensors. These biosensors can detect specific biological markers, which is crucial in medical diagnostics and environmental monitoring (Hu, Zhang, Guo, Wang, Du, & Zhai, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-5-1-2-11(9(16)12(5)17)8-7(15)6(14)4(3-13)18-8/h1-2,4,6-8,10,13-15,17H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZXOJFEMCDRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N(C1=N)O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3310-47-2, 30902-36-4 | |
Record name | NSC529487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cytosine, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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